Cas no 2040-10-0 (Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-)

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- structure
2040-10-0 structure
Nome del prodotto:Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
Numero CAS:2040-10-0
MF:C14H20O
MW:204.308
MDL:MFCD00026301
CID:265428

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
    • 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone
    • 1-acetyl-2,6-dimethyl-4-t-butylbenzene
    • 2,6-dimethyl-4-t-butylacetophenone
    • 4'-t-butyl-2',6'-dimethylacetophenone
    • 4-tert-Butyl-2,6-dimethylacetophenone
    • Acetophenone,4'-tert-butyl-2',6'-dimethyl
    • Acetophenone,6'-dimethyl
    • 4'-tert-Butyl-2',6'-dimethylacetophenone
    • MDL: MFCD00026301
    • Inchi: InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3
    • Chiave InChI: JNHLHPMTMTYLCP-UHFFFAOYSA-N
    • Sorrisi: CC(C1=C(C)C=C(C(C)(C)C)C=C1C)=O

Proprietà calcolate

  • Massa esatta: 204.15100
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 224
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 2
  • Carica superficiale: 0
  • XLogP3: 4

Proprietà sperimentali

  • Densità: 0.9463 (rough estimate)
  • Punto di fusione: 47-49 °C(lit.)
  • Punto di ebollizione: 150 °C20 mm Hg(lit.)
  • Indice di rifrazione: 1.5397 (estimate)
  • PSA: 17.07000
  • LogP: 3.80350

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Informazioni sulla sicurezza

  • WGK Germania:3

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Dati doganali

  • CODICE SA:2914399090
  • Dati doganali:

    Codice doganale cinese:

    2914399090

    Panoramica:

    2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B909749-1g
4'-tert-Butyl-2',6'-dimethylacetophenone
2040-10-0 98%
1g
2,688.00 2021-05-17
Aaron
AR0029XH-5g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
5g
$290.00 2025-02-13
eNovation Chemicals LLC
Y1234635-250mg
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
250mg
$70 2024-06-07
eNovation Chemicals LLC
Y1234635-1g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
1g
$115 2025-02-22
eNovation Chemicals LLC
Y1234635-5g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
5g
$245 2025-02-22
Cooke Chemical
M7023647-250mg
4''-tert-Butyl-2'',6''-dimethylacetophenone
2040-10-0 98%
250mg
RMB 798.40 2025-02-20
eNovation Chemicals LLC
Y1234635-1g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
1g
$115 2024-06-07
Cooke Chemical
M7023647-1g
4''-tert-Butyl-2'',6''-dimethylacetophenone
2040-10-0 98%
1g
RMB 2150.40 2025-02-20
eNovation Chemicals LLC
Y1234635-1g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
1g
$115 2025-02-24
1PlusChem
1P0029P5-1g
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
2040-10-0 98%
1g
$57.00 2023-12-19

Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Letteratura correlata

  • 1. Crystal and molecular structures of 2-bis(methyldiphenylphosphine)- and of 2-bis(triphenylphosphine)-4,4,6,6-tetrakis(trifluoromethyl)-1,3,5,2-trioxaplatinan: adducts of hexafluoroacetone with peroxobis(methyldiphenylphosphine)platinum(II) and with peroxobis(triphenylphosphine)platinum(II)
    Anthony Modinos,Peter Woodward J. Chem. Soc. Dalton Trans. 1975 2134
  • 2. Conformational analysis. Part 25. The evaluation of molecular geometries by the lanthanide induced shift (LIS) technique
    Raymond J. Abraham,Simone Angiolini,Mark Edgar,Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 1995 1973
  • 3. η2-Bonded methylenecyclopropane complexes of rhodium(I), iridium(I), platinum(0), and platinum(II): crystal and molecular structure of acetylacetonatobis(η2-methylenecyclopropane)rhodium(I)
    Michael Green,Judith A. K. Howard,Russell P. Hughes,Susan C. Kellett,Peter Woodward J. Chem. Soc. Dalton Trans. 1975 2007
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.